![molecular formula C26H18BrNS B12830353 N-(4'-Bromo-[1,1'-biphenyl]-4-yl)-N-phenylbenzo[b]thiophen-3-amine](/img/structure/B12830353.png)
N-(4'-Bromo-[1,1'-biphenyl]-4-yl)-N-phenylbenzo[b]thiophen-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4’-Bromo-[1,1’-biphenyl]-4-yl)-N-phenylbenzo[b]thiophen-3-amine is a complex organic compound that features a brominated biphenyl group and a benzo[b]thiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4’-Bromo-[1,1’-biphenyl]-4-yl)-N-phenylbenzo[b]thiophen-3-amine typically involves multiple steps, starting with the preparation of the brominated biphenyl and benzo[b]thiophene intermediates. One common method involves the palladium-catalyzed cross-coupling reaction between 4-bromo-1,1’-biphenyl and a suitable benzo[b]thiophene derivative . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide (DMF) under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and reagent concentrations is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(4’-Bromo-[1,1’-biphenyl]-4-yl)-N-phenylbenzo[b]thiophen-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the biphenyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The benzo[b]thiophene moiety can participate in oxidation and reduction reactions, leading to the formation of different oxidation states.
Coupling Reactions: The compound can undergo further coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly used.
Coupling Reactions: Palladium or nickel catalysts, along with ligands and bases, are frequently employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted biphenyl derivatives, while oxidation and reduction can lead to different oxidation states of the benzo[b]thiophene moiety .
Scientific Research Applications
N-(4’-Bromo-[1,1’-biphenyl]-4-yl)-N-phenylbenzo[b]thiophen-3-amine has several scientific research applications:
Materials Science: The compound is used in the development of organic semiconductors and conductive polymers.
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents.
Organic Electronics: The compound is investigated for its use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Mechanism of Action
The mechanism of action of N-(4’-Bromo-[1,1’-biphenyl]-4-yl)-N-phenylbenzo[b]thiophen-3-amine involves its interaction with specific molecular targets and pathways. In medicinal chemistry, the compound may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects . In materials science, its electronic properties are exploited to enhance the performance of organic electronic devices .
Comparison with Similar Compounds
Similar Compounds
4-Bromobiphenyl: A simpler brominated biphenyl compound used in similar applications.
Benzo[b]thiophene: A core structure in many organic electronic materials.
N-Phenylbenzo[b]thiophen-3-amine: A related compound without the brominated biphenyl group.
Uniqueness
N-(4’-Bromo-[1,1’-biphenyl]-4-yl)-N-phenylbenzo[b]thiophen-3-amine is unique due to its combination of a brominated biphenyl group and a benzo[b]thiophene moiety, which imparts distinct electronic and structural properties. This uniqueness makes it valuable for specific applications in materials science and medicinal chemistry .
Properties
Molecular Formula |
C26H18BrNS |
|---|---|
Molecular Weight |
456.4 g/mol |
IUPAC Name |
N-[4-(4-bromophenyl)phenyl]-N-phenyl-1-benzothiophen-3-amine |
InChI |
InChI=1S/C26H18BrNS/c27-21-14-10-19(11-15-21)20-12-16-23(17-13-20)28(22-6-2-1-3-7-22)25-18-29-26-9-5-4-8-24(25)26/h1-18H |
InChI Key |
BNPXUZMFYVIIRZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=C(C=C2)C3=CC=C(C=C3)Br)C4=CSC5=CC=CC=C54 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


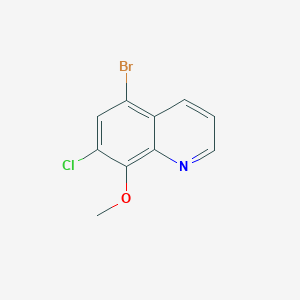

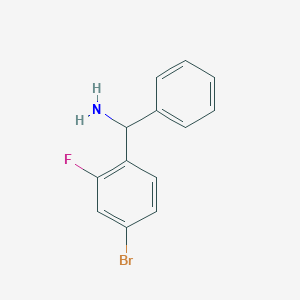

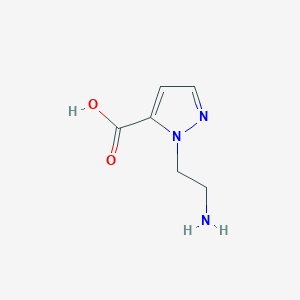
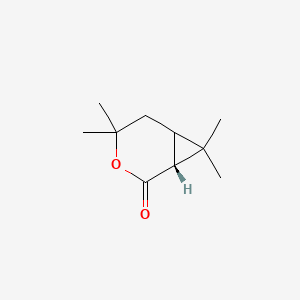
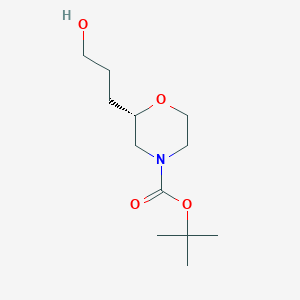
![tert-Butyl (S)-1-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B12830317.png)
![O-((1H-Benzo[d]imidazol-2-yl)methyl)hydroxylamine](/img/structure/B12830324.png)
![4-bromobenzo[cd]indol-2(1H)-one](/img/structure/B12830327.png)
![tert-Butyl 1-methyloctahydro-6H-pyrrolo[2,3-c]pyridine-6-carboxylate](/img/structure/B12830331.png)

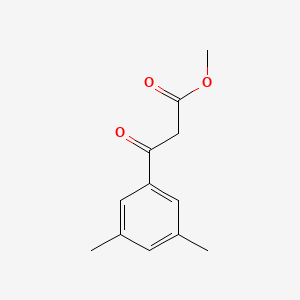
![N,N'-([1,1'-Biphenyl]-4,4'-diyl)bis(4-methyl-N-tosylbenzenesulfonamide)](/img/structure/B12830341.png)
